molecular formula C17H14BrN3O3 B3936414 2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate

2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate

Cat. No.: B3936414
M. Wt: 388.2 g/mol
InChI Key: YHVIECFGNMKNPI-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is a synthetic organic compound that features a bromophenyl group and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 1H-1,2,3-benzotriazole.

    Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization with 1H-1,2,3-benzotriazole under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea, often in the presence of a catalyst like copper(I) iodide (CuI).

Major Products

    Oxidation: Bromophenyl ketones.

    Reduction: Bromophenyl alcohols.

    Substitution: Various substituted bromophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the benzotriazole moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
  • 2-(3-chlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
  • 2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)butanoate

Uniqueness

Compared to its analogs, 2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This positional specificity can lead to distinct biological and chemical properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

[2-(3-bromophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c18-13-5-3-4-12(10-13)16(22)11-24-17(23)8-9-21-15-7-2-1-6-14(15)19-20-21/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVIECFGNMKNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)OCC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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